molecular formula C15H15NO3 B1664890 4'-Aminomethyl-4,5',8-trimethylpsoralen CAS No. 64358-50-5

4'-Aminomethyl-4,5',8-trimethylpsoralen

Cat. No.: B1664890
CAS No.: 64358-50-5
M. Wt: 257.28 g/mol
InChI Key: WBIICVGYYRRURR-UHFFFAOYSA-N
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Description

4'-Aminomethyl-4,5',8-trimethylpsoralen is a complex organic compound that belongs to the class of furochromones. This compound is characterized by its unique structure, which includes a furan ring fused to a chromone backbone, with additional methyl and aminomethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 4’-Aminomethyl-4,5’,8-trimethylpsoralen, also known as 3H-Amt, is nucleic acids , specifically double-stranded DNA and RNA . The compound has a high binding affinity for these targets .

Mode of Action

3H-Amt is a bifunctional photoreactive agent . In the absence of light, it intercalates into double-stranded regions in DNA or RNA . Upon exposure to UV light, 3H-Amt can covalently bind to these nucleic acids . This binding is achieved through a process known as nucleic acid cross-linking , which is followed by UV irradiation .

Biochemical Pathways

The compound’s interaction with nucleic acids affects the genetic material of cells, leading to various downstream effects. For instance, 3H-Amt has been used to inactivate DNA and RNA viruses , including HIV-1, by cross-linking their nucleic acids .

Pharmacokinetics

Itssolubility in water and DMSO suggests that it could be well-absorbed and distributed in the body

Result of Action

The covalent binding of 3H-Amt to nucleic acids results in the inactivation of DNA and RNA viruses , including HIV-1 . This is achieved through the process of nucleic acid cross-linking followed by UV irradiation . The compound’s ability to crosslink nucleic acids has also been used in various research applications, including the study of different types of RNA from diverse organisms, including viruses .

Action Environment

The action of 3H-Amt is influenced by environmental factors such as light . Specifically, the compound intercalates into double-stranded regions in DNA or RNA in the dark . Upon exposure to UV light, it can covalently bind to these nucleic acids . Therefore, the efficacy and stability of 3H-Amt are dependent on the presence of UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Aminomethyl-4,5',8-trimethylpsoralen typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4'-Aminomethyl-4,5',8-trimethylpsoralen undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized furochromones .

Scientific Research Applications

Photochemistry and Mechanism of Action

AMT is a psoralen derivative known for its ability to intercalate into DNA and RNA structures. Upon exposure to ultraviolet (UV) light, AMT forms covalent bonds with nucleic acids, leading to crosslinking that inhibits replication and transcription processes. The binding affinity of AMT to DNA is notably high, with a binding constant of 1.5×105M11.5\times 10^5\,M^{-1}, which facilitates the formation of numerous photoadducts per kilobase pair of DNA .

Photoadduct Formation:

  • AMT can generate various types of adducts, including monoadducts and crosslinks, which are crucial for its antiviral efficacy .
  • The compound's photochemical behavior differs from other psoralens like 8-methoxypsoralen (8-MOP), as AMT occupies more base pair sites within the DNA structure .

Applications in Blood Product Sterilization

One of the most significant applications of AMT is in the sterilization of blood products. The compound has been investigated for its ability to inactivate viruses and bacteria present in donated blood through a process known as photochemical pathogen inactivation (PPI). This method utilizes AMT as a photosensitizer that, when activated by UV light, damages the nucleic acids of pathogens, rendering them non-infectious.

Key Findings:

  • Studies have shown that AMT effectively reduces the viral load in platelet concentrates by achieving high rates of pathogen inactivation .
  • The compound has demonstrated efficacy against various viruses, including HIV and vesicular stomatitis virus (VSV), making it a promising candidate for enhancing blood safety .

Molecular Biology Research

AMT is widely utilized in molecular biology for studying nucleic acid interactions. Its ability to form stable adducts with RNA and DNA makes it an essential tool for researchers investigating gene expression and regulation.

Research Applications:

  • AMT has been employed to probe RNA structures and dynamics across different organisms .
  • The compound's properties allow it to serve as a biochemical probe for studying nucleic acid interactions and modifications .

Therapeutic Potential

Beyond its applications in sterilization and research, AMT holds potential therapeutic uses. Its photochemical properties can be harnessed in targeted therapies for conditions such as skin disorders where UV light is used therapeutically.

Therapeutic Insights:

  • AMT can be utilized in phototherapy protocols for skin conditions like psoriasis and eczema due to its ability to induce apoptosis in affected cells upon UV activation .
  • There are ongoing investigations into the safety profiles and mutagenicity of AMT when used therapeutically, ensuring that residual levels do not pose risks to patients receiving treated blood products .

Safety and Toxicity Considerations

While AMT shows promise in various applications, safety concerns regarding its residual levels and potential mutagenicity must be addressed. Studies have indicated that after treatment with UVA light, residual levels of AMT can remain in platelet suspensions; however, these levels are generally low enough not to compromise patient safety significantly .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromones and aminomethyl derivatives, such as:

Uniqueness

What sets 4'-Aminomethyl-4,5',8-trimethylpsoralen apart is its unique combination of functional groups and structural features. The presence of both aminomethyl and multiple methyl groups, along with the fused furan and chromone rings, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a psoralen derivative known for its photoreactive properties, particularly in the context of nucleic acid interactions. This compound has garnered attention for its potential applications in virology, oncology, and blood product safety due to its ability to form covalent adducts with DNA and RNA upon exposure to ultraviolet (UV) light. This article explores the biological activity of AMT, focusing on its mechanisms of action, mutagenicity, therapeutic applications, and safety profile.

AMT acts primarily through nucleic acid crosslinking . When exposed to long-wave UV light (UVA), AMT intercalates between base pairs in double-stranded nucleic acids, leading to the formation of covalent bonds with pyrimidine bases. This process inhibits DNA replication and transcription, making AMT a valuable tool in various biological applications.

Photochemistry

The photochemical behavior of AMT has been extensively studied. Research indicates that AMT forms photoadducts with DNA, particularly with poly(dA-dT) sequences, leading to significant crosslinking events that can disrupt normal cellular processes . The efficiency of this crosslinking is influenced by the concentration of AMT and the duration of UV exposure.

Antiviral Activity

AMT has demonstrated efficacy in inactivating viruses, including HIV-1, through nucleic acid crosslinking followed by UV irradiation. This property is particularly useful in blood product safety, where AMT can be employed to reduce the viral load in platelet concentrates without significantly damaging the cellular components .

Case Studies

  • Platelet Concentrate Treatment : A study highlighted the use of AMT in conjunction with UVA light to effectively inactivate pathogens in platelet concentrates. The method showed a significant reduction in viral load while maintaining platelet viability .
  • Mutagenicity Testing : Another investigation assessed the mutagenic potential of AMT following treatment with UVA light. Results indicated that while AMT is effective at crosslinking nucleic acids, it also poses a risk of inducing mutations under certain conditions .

Safety and Toxicity

Despite its therapeutic benefits, AMT's phototoxicity raises concerns regarding its safety profile. Chronic exposure to psoralens has been linked to increased risks of skin cancer due to their potential to enhance UV-induced carcinogenesis . Furthermore, repeated exposure can lead to adverse effects such as bleeding disorders and other hematological issues .

Summary of Biological Effects

EffectObservationReference
Antiviral ActivityInactivation of HIV-1 and other viruses
MutagenicityInduction of mutations post-UVA treatment
Crosslinking EfficiencyHigh efficiency with poly(dA-dT) and calf thymus DNA
PhototoxicityIncreased risk of skin cancer with chronic exposure

Conclusion from Studies

The biological activity of this compound positions it as a promising agent for therapeutic applications, particularly in virology and blood safety. However, its mutagenic potential and associated risks necessitate careful consideration regarding its use in clinical settings.

Future Directions

Further research is warranted to explore modifications to AMT that could enhance its efficacy while reducing toxicity. Investigating alternative delivery methods or formulations may also improve safety profiles without compromising antiviral activity.

Properties

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIICVGYYRRURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62442-61-9 (hydrochloride)
Record name Aminomethyltrioxsalen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70982900
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-50-5
Record name Aminomethyltrioxsalen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOMETHYLTRIOXSALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RZS3WBN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: AMT functions as a DNA intercalator, preferentially binding to double-stranded DNA (dsDNA) or RNA at sites rich in adenine and thymine (5'-TA) [, , ]. Upon exposure to long-wavelength ultraviolet (UVA) light (320-400 nm), AMT forms covalent bonds with pyrimidine bases, primarily thymine. [, , , , , ] This photoreaction results in the formation of monoadducts (AMT attached to a single strand) or interstrand cross-links, effectively hindering DNA replication and transcription. [, , , , , ]

A: - Molecular Formula: C16H15NO4- Molecular Weight: 285.29 g/mol- Spectroscopic Data: AMT exhibits characteristic UV absorption and fluorescence properties. Upon intercalation into DNA, its fluorescence is quenched, while the formation of monoadducts leads to distinct fluorescence emission. [] Specific spectroscopic details can be found in the referenced research papers.

ANone: AMT is not typically employed as a catalyst. Its primary function revolves around its DNA-binding and photoreactive capabilities.

ANone: While the provided research primarily focuses on experimental aspects of AMT, computational chemistry approaches could provide further insights into its binding affinity, interaction mechanisms, and potential for structural optimization.

A: Research indicates that the 4'-aminomethyl group significantly contributes to AMT's enhanced DNA binding affinity compared to other psoralen derivatives like 8-methoxypsoralen. [, , ] Structural modifications at this position could potentially alter its intercalation properties and subsequent photoreactivity.

ANone: AMT exhibits stability under various conditions, but information on specific formulation strategies to enhance its solubility or bioavailability is limited within the provided research.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding its in vivo PK/PD properties, including ADME and efficacy in animal models or clinical settings, requires further investigation.

ANone: While the research highlights the potential of AMT for various applications, comprehensive toxicological data and long-term safety profiles require further investigation.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Specific drug delivery and targeting strategies for in vivo applications are not extensively discussed.

ANone: The current research does not delve into specific biomarkers or diagnostics associated with AMT treatment. Further exploration in this area could be beneficial for optimizing its therapeutic application.

A: Various analytical techniques are employed to study AMT, including: * High-Performance Liquid Chromatography (HPLC): For quantifying AMT levels and analyzing photoadduct formation. [, , ] * Liquid Scintillation Analysis: To determine the extent of photoadduct formation. [] * Mass Spectrometry: To characterize AMT and its photoadducts. [] * UV-Vis and Fluorescence Spectroscopy: To monitor AMT binding to DNA and assess photoreaction progress. [, ] * Polymerase Chain Reaction (PCR): To assess DNA replication competence after AMT treatment. [] * Gel Electrophoresis: To analyze DNA fragmentation and structural changes upon AMT binding. [, ]

ANone: The provided research primarily focuses on the in vitro applications of AMT, and information regarding its environmental impact and degradation is limited.

ANone: The provided research does not extensively discuss the dissolution and solubility properties of AMT. Further research is needed to understand how these factors influence its bioavailability and efficacy.

ANone: The research papers provide limited information regarding the specific validation parameters of the employed analytical methods.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding specific quality control and assurance measures during large-scale production and distribution is not extensively discussed.

ANone: The research primarily focuses on the photochemical properties and applications of AMT. Information regarding its immunogenicity and potential immunological responses is not provided.

ANone: The provided research does not delve into AMT interactions with drug transporters. Further investigation is needed to understand the implications of such interactions.

ANone: The research primarily focuses on the photochemical properties and applications of AMT. Information regarding its potential interactions with drug-metabolizing enzymes is not available.

ANone: While the research demonstrates the use of AMT in biological systems like platelet concentrates, detailed information regarding its long-term biocompatibility and biodegradability is limited.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding its large-scale recycling and waste management is limited.

ANone: The research highlights the use of various tools and techniques for studying AMT, including HPLC, mass spectrometry, spectroscopy, and molecular biology methods. These resources provide a solid foundation for further investigations into its properties and applications.

A: AMT, as a psoralen derivative, has been studied for its photochemical properties and applications in various fields, including virology, molecular biology, and potentially in the treatment of skin diseases. [, ] The development of new psoralen derivatives with enhanced photoreactivity, like AMT, marked a significant milestone in this field. [, ]

A: The use of AMT spans various disciplines, including: * Virology: Inactivating viruses in blood products. [, , ] * Molecular Biology: Studying DNA structure, RNA-protein interactions, and gene regulation. [, , , , , ] * Biochemistry: Investigating DNA repair mechanisms and the effects of DNA damage. * Nanotechnology: Potentially in the fabrication of DNA nanowires. []

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